trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid typically involves the reaction of trans-R,R-1,2-diaminocyclohexane with platinum compounds. One common method is the reduction of tetrachloro(d,l-trans)1,2-diaminocyclohexaneplatinum(IV) in a suitable medium . The reaction conditions often include the presence of reducing agents like protein sulfhydryl, glutathione, and glucose .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction environments to ensure consistency and yield.
化学反応の分析
Types of Reactions
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid undergoes various chemical reactions, including reduction, substitution, and complexation .
Common Reagents and Conditions
Reduction: Common reducing agents include protein sulfhydryl, glutathione, and glucose.
Substitution: The compound can undergo substitution reactions involving chloro ligands.
Major Products
The major products formed from these reactions include dichloro(trans-R,R-1,2-diaminocyclohexane)platinum(II) and other platinum(II) analogues .
科学的研究の応用
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid has several scientific research applications:
作用機序
The mechanism of action of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription . This results in the induction of apoptosis in cancer cells. The compound’s molecular targets include DNA and various proteins involved in the cell cycle .
類似化合物との比較
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Tetraplatin: A platinum(IV) analogue with reduced nephrotoxicity compared to cisplatin.
Uniqueness
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is unique due to its ability to overcome resistance in cancer cells that are not responsive to other platinum-based drugs . Its specific molecular structure allows for different interactions with DNA and proteins, making it a valuable compound in the development of new cancer therapies .
特性
CAS番号 |
110715-26-9 |
---|---|
分子式 |
C12H20N2O4Pt |
分子量 |
451.38 g/mol |
IUPAC名 |
cyclobutane-1,1-dicarboxylate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O4.Pt/c7-5-3-1-2-4-6(5)8;7-4(8)6(5(9)10)2-1-3-6;/h5-6H,1-4,7-8H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChIキー |
SJZINFADYBYSQL-UHFFFAOYSA-L |
正規SMILES |
C1CCC(C(C1)N)N.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。